Boc-His(tau-Me)-OH

Description

Evolution of Histidine Protection Strategies in Peptide Synthesis

The imidazole (B134444) side chain of histidine possesses a nucleophilic nitrogen (either at the pi (π) or tau (τ) position) that can lead to undesirable side reactions and racemization during peptide coupling. cem.comchemicalbook.com This has necessitated the development of various protecting groups for the imidazole moiety.

Historically, protecting groups such as the benzyloxymethyl (Bom) and tosyl (Tos) groups have been employed in Boc-based solid-phase peptide synthesis (SPPS). chemicalbook.com The dinitrophenyl (Dnp) group has also been used and is noted for its stability under many reaction conditions. chemicalbook.com In Fmoc-based strategies, the trityl (Trt) group is a common choice for side-chain protection. cem.com

However, the selection of a protecting group is not merely about preventing side reactions. It can also influence the stereochemical integrity of the histidine residue. The free π-nitrogen of the imidazole ring can catalyze the epimerization of the activated amino acid, leading to a mix of enantiomeric peptides. cem.com This has driven the development of protecting groups that can effectively suppress racemization. For instance, the Bom group, when attached to the tau-nitrogen, has shown to be highly effective in minimizing racemization. chemicalbook.com The choice between different protecting groups often involves a trade-off between stability, ease of cleavage, cost, and the ability to prevent racemization.

Chemical Significance of N-Methylated Amino Acids in Peptide Science

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a minimal but powerful modification that can significantly alter the properties of a peptide. researchgate.net This modification is found in a variety of natural bioactive peptides and has been increasingly incorporated into synthetic peptides to enhance their therapeutic potential.

The introduction of an N-methyl group imparts several key characteristics:

Increased Proteolytic Stability: The steric hindrance provided by the N-methyl group can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

Conformational Constraint: N-methylation restricts the rotation around the peptide bond, leading to a more defined and often more bioactive conformation.

Enhanced Membrane Permeability: The increased lipophilicity resulting from N-methylation can improve the ability of a peptide to cross cell membranes.

Modulation of Biological Activity: By altering the conformation and hydrogen bonding capacity of the peptide backbone, N-methylation can convert an agonist into an antagonist or fine-tune receptor selectivity.

Positioning of Boc-His(tau-Me)-OH as a Critical Building Block for Advanced Peptidic Constructs

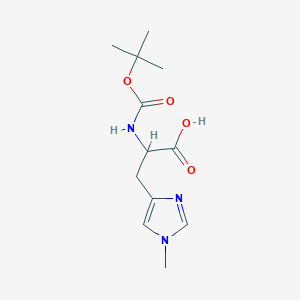

This compound, also known as Nα-(tert-Butoxycarbonyl)-τ-methyl-L-histidine, has emerged as a valuable building block in the synthesis of sophisticated peptides. The "tau-Me" designation indicates that the methyl group is on the τ-nitrogen of the imidazole ring (the nitrogen further from the side chain's point of attachment to the amino acid backbone). This specific methylation pattern has important implications for the utility of this compound.

The presence of the methyl group on the τ-nitrogen prevents this nitrogen from participating in unwanted side reactions during peptide synthesis. Furthermore, like other N-methylated amino acids, the incorporation of a τ-methylated histidine can confer enhanced stability and specific conformational properties to the resulting peptide.

A notable application of this compound is in the synthesis of analogues of Thyrotropin-Releasing Hormone (TRH). nih.gov By replacing the natural histidine with its τ-methylated counterpart, researchers can create TRH analogues with modified biological activities and pharmacokinetic profiles. nih.govsigmaaldrich.comsigmaaldrich.com The use of this building block allows for the systematic exploration of structure-activity relationships, leading to the development of novel peptide-based therapeutics with improved properties.

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Boc-His-OH | Boc-His(Trt)-OH | Boc-His(Bom)-OH |

| CAS Number | 61070-20-0 | 17791-52-5 cymitquimica.com | 32926-43-5 sigmaaldrich.com | 77531-92-7 |

| Molecular Formula | C12H19N3O4 | C11H17N3O4 cymitquimica.com | C30H31N3O4 sigmaaldrich.com | C19H25N3O5 cymitquimica.com |

| Molecular Weight | 269.3 g/mol | 255.27 g/mol cymitquimica.com | 497.58 g/mol | 375.42 g/mol cymitquimica.com |

| Appearance | Solid | White Solid cymitquimica.com | Powder sigmaaldrich.com | Solid cymitquimica.com |

| Melting Point | Data not readily available | 195 °C (dec.) cymitquimica.com | ~130 °C (dec.) sigmaaldrich.com | Data not readily available |

| Optical Rotation | Data not readily available | [α]20/D +26° (c=1 in methanol) cymitquimica.com | [α]20/D +12.5° (c=1 in methanol) sigmaaldrich.com | Data not readily available |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKFPCXOYMKRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Regiospecific Synthesis and Protection of Boc His Tau Me Oh

Synthetic Pathways to N-alpha-Boc-N-tau-Methyl-L-histidine

The precise introduction of a methyl group onto the tau-nitrogen (Nτ) of the histidine imidazole (B134444) ring, while simultaneously protecting the alpha-amino group with a tert-butyloxycarbonyl (Boc) moiety, is a key synthetic challenge. This section details the primary approaches to achieve this specific modification.

Direct N-Methylation of Imidazole Nitrogen in Protected Histidine Precursors

Direct methylation of the imidazole nitrogen in protected histidine precursors is a common strategy. Typically, N-alpha-Boc-L-histidine or its ester derivatives serve as starting materials. The methylation is often carried out using methylating agents such as methyl iodide (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a base. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently employed to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the methylating agent. Common solvents for these reactions include N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) researchgate.netgoogle.com.

For instance, N-alpha-Boc-L-histidine methyl ester can be directly methylated at the imidazole ring using methyl iodide in the presence of sodium hydride in DMF or acetonitrile, yielding N-alpha-Boc-N-tau-methyl-L-histidine methyl ester researchgate.net. Alternatively, potassium tert-butoxide in tetrahydrofuran (B95107) (THF) with methyl iodide has also been successfully used for the N-alkylation of N-alpha-Boc-N-tau-tosyl-L-histidine google.com. These methods aim to achieve methylation under conditions that are compatible with the Boc protecting group.

Chemo- and Regioselective Synthesis Considerations for the tau-Methyl Moiety

A significant challenge in the methylation of histidine is achieving regioselectivity, specifically targeting the N-tau position over the N-pi position of the imidazole ring. The imidazole ring of histidine possesses two nucleophilic nitrogen atoms, N-pi and N-tau, which can both potentially undergo alkylation. The N-alpha Boc protection plays a critical role in directing methylation towards the N-tau position. The bulky Boc group on the alpha-amino nitrogen can sterically hinder or electronically influence the N-pi nitrogen, thereby favoring methylation at the less hindered or more accessible N-tau position researchgate.net.

While some methods aim for simultaneous N-alpha and N-tau alkylation, the primary goal for Boc-His(tau-Me)-OH is selective N-tau methylation. The choice of base, solvent, and methylating agent, along with reaction temperature and time, are critical parameters for controlling chemo- and regioselectivity. For example, using methyl iodide with sodium hydride in acetonitrile has been reported to favor N-tau methylation researchgate.net. Careful optimization of these conditions is essential to minimize the formation of undesired N-pi methylated isomers or di-methylated products, ensuring a high yield of the target N-tau methylated derivative.

Orthogonal Protecting Group Strategies within Boc Chemistry for Histidine Analogs

The synthesis of complex peptides often requires the use of multiple protecting groups that can be removed selectively under different conditions, a strategy known as orthogonal protection. For histidine, protecting both the alpha-amino group and the imidazole side chain is crucial. The Boc group is a common choice for the alpha-amino terminus due to its acid lability, which is orthogonal to base-labile groups like Fmoc, or other acid-labile side-chain protecting groups.

Analysis of Imidazole Protecting Group Orthogonality (e.g., Trt, Tos, Bom, Dnp, Boc)

When employing Boc chemistry for the alpha-amino group, various protecting groups can be utilized for the imidazole ring of histidine. The choice of imidazole protecting group is dictated by its stability during peptide chain elongation and its selective removal conditions, which must be orthogonal to the Boc group and other side-chain protecting groups.

| Protecting Group | Typical Use Strategy | Deprotection Conditions | Orthogonality with Boc | Notes |

| Trityl (Trt) | Fmoc/tBu SPPS | TFA (mild acid) | Not directly compatible with Boc/Boc strategy; typically used with Fmoc | Widely used in Fmoc chemistry for imidazole protection ug.edu.plmdpi.compeptide.com. |

| Tosyl (Tos) | Boc/Bn SPPS | Strong acid (e.g., TFA) | Compatible; both removed by acid, but differential lability can be exploited | Mentioned for Boc chemistry ug.edu.plpeptide.com. |

| Benzyloxymethyl (Bom) | Boc/Bn SPPS | Strong acid (e.g., TFA) | Compatible; both removed by acid | Historically used in Boc chemistry ug.edu.plpeptide.com. |

| 2,4-Dinitrophenyl (Dnp) | Boc/Bn SPPS | Strong acid (e.g., TFA) | Compatible; both removed by acid | Another option for imidazole protection in Boc chemistry ug.edu.plpeptide.comp3bio.com. |

| Boc (tert-butyloxycarbonyl) | Can be used for imidazole | Acid (e.g., TFA) | Not orthogonal to N-alpha Boc; simultaneous deprotection | While Boc can protect the imidazole, it leads to simultaneous deprotection with the N-alpha Boc group organic-chemistry.orgarkat-usa.org. |

The Boc group on the alpha-amino terminus is typically removed by treatment with trifluoroacetic acid (TFA) organic-chemistry.orgiris-biotech.de. Imidazole protecting groups like Tosyl, Benzyloxymethyl (Bom), and 2,4-Dinitrophenyl (Dnp) are also generally acid-labile, making them compatible with Boc-based strategies, although their specific lability relative to Boc can influence the order of deprotection ug.edu.plpeptide.com. Trityl (Trt) is more commonly associated with Fmoc-based peptide synthesis due to its milder acid lability compared to other groups and its orthogonality with base-labile Fmoc ug.edu.plmdpi.compeptide.comaltabioscience.com.

Influence of Protection on Stereochemical Integrity During Synthesis

Histidine is notoriously prone to epimerization (racemization) during peptide synthesis, particularly at the alpha-carbon atom. This phenomenon is often catalyzed by the imidazole ring itself, especially the N-pi nitrogen, which can promote enolization of activated amino acid intermediates ug.edu.plmdpi.compeptide.comnih.gov. Therefore, effective protection of the imidazole ring is paramount to preserving the stereochemical integrity of histidine residues.

Protecting groups such as Tosyl, Benzyloxymethyl (Bom), and Trityl have been shown to significantly suppress epimerization by reducing the basicity or nucleophilicity of the imidazole nitrogens ug.edu.plmdpi.comnih.gov. For example, using N-tau-Trt protected histidine in Fmoc-SPPS with specific coupling conditions can reduce racemization levels compared to unprotected histidine mdpi.comnih.gov. Similarly, in Boc-based strategies, employing imidazole protecting groups like Tosyl or Bom is crucial to maintain the enantiomeric purity of the histidine residue throughout the synthetic process. The choice of coupling reagents and reaction conditions also plays a vital role in minimizing racemization mdpi.com.

Advanced Purification Methodologies for N-Methylated Histidine Derivatives

Following the synthesis of this compound, purification is essential to isolate the desired product from unreacted starting materials, side products (e.g., N-pi methylated isomers), and reagents. Standard chromatographic techniques are typically employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating and purifying N-methylated histidine derivatives. The difference in polarity and hydrophobicity between the target compound and impurities allows for effective resolution benchchem.comuzh.ch.

Ion-Exchange Chromatography: Given the zwitterionic nature of amino acids, ion-exchange chromatography can also be utilized, particularly for separating charged species or isomers. This method has been applied in the purification of methylated histidine derivatives google.com.

Recrystallization: In some cases, recrystallization from appropriate solvent systems can yield highly pure N-methylated histidine derivatives, especially after initial purification by chromatography google.com.

The selection of purification methods depends on the specific synthetic route and the nature of the impurities generated. The goal is to obtain a product with high chemical and enantiomeric purity suitable for subsequent peptide synthesis.

Compound Name Table:

| Common Abbreviation | Full Chemical Name |

| This compound | N-alpha-Boc-N-tau-Methyl-L-histidine |

Mechanistic Insights and Applications of Boc His Tau Me Oh in Peptide Assembly

Stereochemical Control in Peptide Coupling with N-Methylated Histidine

Histidine residues are known to be particularly susceptible to racemization and epimerization during peptide coupling reactions. This phenomenon arises from the inherent chemical properties of the imidazole (B134444) ring, which can participate in side reactions that compromise the stereochemical integrity of the peptide chain.

Minimization of Racemization and Epimerization in Histidine-Containing Sequences

The α-carbon of amino acids, especially when activated for peptide bond formation, can become deprotonated, leading to the formation of an enolate or oxazolone (B7731731) intermediate. This intermediate, being achiral or rapidly interconverting between enantiomers, can readily racemize or epimerize. Histidine's imidazole ring, with its basic nitrogen atoms, can act as an intramolecular base catalyst, further promoting the deprotonation of the α-carbon and thus increasing the propensity for racemization ( Current time information in West Northamptonshire, GB., nih.gov, peptide.com, highfine.com, nih.gov).

The N-methylation of the imidazole ring, specifically at the tau (τ) nitrogen (N3), as in Boc-His(tau-Me)-OH, serves to sterically and electronically hinder the imidazole nitrogen's ability to catalyze these racemization pathways ( rsc.org, peptide.com). By blocking the Nτ position, the molecule's reactivity towards forming problematic intermediates is reduced. While specific quantitative data directly comparing this compound to other histidine derivatives in terms of racemization levels were not extensively detailed in the provided search results, the general principle of imidazole N-protection, particularly on the tau nitrogen, is established as a strategy to significantly reduce epimerization during peptide coupling ( rsc.org, peptide.com). Studies on other N-methylated histidine derivatives suggest that this modification can lead to substantially improved stereochemical fidelity in peptide synthesis.

Mechanistic Analysis of Imidazole Nitrogen's Role in Side Reactions

The imidazole ring of histidine possesses two nitrogen atoms, Nπ (N1) and Nτ (N3), both of which can influence reactivity. During peptide coupling, the activation of the carboxylic acid group of an incoming amino acid can lead to the formation of reactive intermediates, such as O-acylisoureas when using carbodiimides. The Nτ atom of the imidazole ring, being nucleophilic and basic, can attack these activated intermediates, forming an oxazolone or related species. This process facilitates the deprotonation of the α-carbon, leading to a planar enolate intermediate that can be reprotonated from either face, resulting in racemization ( Current time information in West Northamptonshire, GB., ekb.eg, highfine.com, nih.gov).

The presence of a methyl group at the Nτ position in this compound effectively blocks this nitrogen from participating in such catalytic cycles. This steric and electronic modification prevents the Nτ nitrogen from acting as an intramolecular base or nucleophile in the critical steps that lead to epimerization. While the Nπ nitrogen remains available, its role in catalyzing racemization is generally considered less significant compared to Nτ in standard coupling protocols. Therefore, the tau-methylation directly addresses a primary mechanistic pathway for histidine racemization.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) has become a dominant methodology for assembling peptides due to its efficiency and ease of purification. The Boc (tert-butyloxycarbonyl) strategy represents one of the foundational approaches in SPPS.

Compatibility and Efficiency within Boc-based SPPS

The Boc strategy involves using the acid-labile Boc group to protect the α-amino terminus of amino acids. Side chain functional groups are typically protected with acid-labile benzyl-based protecting groups. Deprotection of the Boc group is achieved using moderate acids like trifluoroacetic acid (TFA), while complete cleavage from the resin and removal of side-chain protecting groups require stronger acids such as hydrogen fluoride (B91410) (HF) ( nih.gov, peptide.com, iris-biotech.de).

This compound is designed to be compatible with the Boc SPPS strategy. The Boc group on the α-amino terminus is readily removed by TFA, allowing for sequential coupling. The tau-methyl group on the imidazole ring serves its purpose of minimizing racemization during the coupling step, which is crucial for maintaining the stereochemical integrity of the final peptide product. While specific efficiency data (e.g., coupling yields) for this compound in Boc-SPPS were not explicitly detailed in the provided search results, its chemical structure and the established benefits of imidazole N-protection suggest good compatibility and improved stereochemical outcomes compared to unprotected histidine.

Role in Solution-Phase Peptide Synthesis Methodologies

While SPPS is widely used, solution-phase peptide synthesis (SPS) remains relevant, particularly for fragment condensation or the synthesis of very large peptides and peptidomimetics. In SPS, the principles of protecting group strategy and minimizing side reactions are equally critical.

This compound can be effectively employed in solution-phase peptide synthesis. The Boc protecting group is standard for solution-phase couplings, and the tau-methylation of histidine offers the same benefits of reduced racemization during activation and coupling steps as observed in SPPS ( ekb.eg, nih.gov). The compound's solubility and reactivity in common organic solvents used in SPS make it a viable building block for assembling peptide chains or segments in solution. The specific advantages in SPS would mirror those in SPPS: enhanced stereochemical purity and potentially improved coupling efficiency due to reduced side reactions.

Research Directions in Peptide and Protein Design Utilizing Boc His Tau Me Oh

Engineering of Bioactive Peptides and Peptidomimetics

The incorporation of Boc-His(tau-Me)-OH into peptide sequences is a strategic approach to developing new bioactive molecules and peptidomimetics, which are compounds that mimic the structure and function of natural peptides.

The methylation of the imidazole (B134444) ring in the histidine residue, as seen in this compound, has a significant impact on the resulting peptide's three-dimensional structure and its resistance to degradation. N-methylation can restrict the conformational flexibility of the peptide backbone, leading to more defined and stable structures. This is particularly important for peptides intended for therapeutic use, as a stable conformation is often crucial for binding to biological targets.

Furthermore, the presence of the methyl group on the tau-nitrogen can protect the peptide from enzymatic degradation. Proteases, the enzymes that break down proteins and peptides, often recognize specific amino acid sequences. By modifying a key residue like histidine, the peptide can become less susceptible to cleavage, thereby increasing its half-life in a biological system. For instance, N(τ)-methylhistidine is a component of the myofibrillar proteins actin and myosin, where the methylation occurs after the histidine has been incorporated into the peptide chain. google.comnih.gov This post-translational modification contributes to the stability of these proteins. nih.gov

The unique properties of N(τ)-methylhistidine make it a valuable component in the design of peptides used as research probes. These probes are essential tools for studying biological processes, such as receptor-ligand interactions and enzyme mechanisms. By incorporating this compound into a peptide sequence, researchers can create probes with enhanced specificity and stability.

For example, peptides containing N(τ)-methylhistidine have been shown to exhibit increased activity in certain biological assays. The methylation can alter the electronic properties of the imidazole ring, which may lead to stronger interactions with a target receptor or enzyme. This enhanced bioactivity is critical for developing sensitive and reliable research probes. The use of such modified peptides allows for a more precise investigation of biological pathways and can aid in the identification of new drug targets.

Contributions to Non-Ribosomal Peptide Synthetase (NRPS) Research

Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes found in bacteria and fungi that produce a wide variety of peptides with important biological activities, including many antibiotics and immunosuppressants. nih.govbeilstein-journals.org Unlike ribosomal protein synthesis, NRPSs can incorporate non-proteinogenic amino acids, such as N-methylated residues, into peptide chains. igem.orgresearchgate.net

This compound is an important reagent for the chemical synthesis of substrates and substrate analogs for NRPSs. By synthesizing these molecules, researchers can study the specificity and mechanism of individual NRPS domains. The adenylation (A) domain of an NRPS is responsible for selecting and activating a specific amino acid. beilstein-journals.orgigem.org By providing the A-domain with various synthetic substrates, including those containing N(τ)-methylhistidine, scientists can probe the limits of its substrate tolerance.

This approach allows for the detailed characterization of NRPS enzymes and can provide insights into how these molecular machines generate such a diverse array of natural products. The ability to synthesize specific NRPS substrates and analogs is crucial for efforts to engineer novel NRPS pathways for the production of new bioactive compounds.

The study of NRPS biosynthetic pathways often involves the use of isotopically labeled precursors to trace the incorporation of specific amino acids into the final product. The chemical synthesis of labeled amino acids, such as those derived from this compound, enables researchers to follow the intricate steps of non-ribosomal peptide synthesis.

Furthermore, the incorporation of N-methylated amino acids is a common feature of many non-ribosomal peptides. nih.govresearchgate.net In some NRPS systems, a methyltransferase (M) domain is integrated into the module to catalyze the N-methylation of the amino acid after it has been tethered to the enzyme. nih.gov In other cases, the methylation occurs on the free amino acid before it is activated by the NRPS. nih.gov By using synthetic analogs and studying the enzymes involved, researchers can elucidate the precise mechanisms of these biosynthetic pathways. This knowledge is fundamental to understanding how microorganisms produce complex and medicinally important molecules.

Applications in Protein Engineering and Design

The ability to incorporate unnatural amino acids into proteins is a powerful tool in protein engineering. This compound can be used to introduce N(τ)-methylhistidine into specific sites within a protein sequence. This can be achieved through solid-phase peptide synthesis (SPPS) for smaller proteins or through more advanced techniques for larger proteins. nbinno.compeptide2.com

The introduction of N-methylated histidine can confer novel properties to a protein. For example, it can be used to probe the role of a specific histidine residue in catalysis or metal binding. The imidazole side chain of histidine is a common ligand for metal ions in metalloproteins. wikipedia.org By methylating one of the nitrogen atoms, the coordination properties of the residue are altered, which can have a profound effect on the protein's function. nih.gov This approach allows for the systematic study of structure-function relationships in proteins and can guide the design of new proteins with enhanced or novel activities. nih.gov

Site-Specific Incorporation of N-Methylated Histidine as an Unnatural Amino Acid

The ability to incorporate unnatural amino acids (UAAs) at specific positions within a protein sequence is a powerful tool for probing and engineering protein function. nih.gov Methodologies have been developed to achieve the site-specific incorporation of 3-methyl-histidine (a derivative of this compound after deprotection and incorporation into a peptide chain) into proteins in both prokaryotic and eukaryotic systems. nih.gov

One prominent technique involves the use of an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov For instance, a mutant of the pyrrolysyl-tRNA synthetase (PylRS) in combination with its cognate tRNA (tRNAPyl) has been engineered to recognize 3-methyl-histidine and facilitate its incorporation in response to a reassigned nonsense codon, such as the amber codon (TAG). nih.govacs.org This system functions independently of the host's endogenous translational machinery, allowing for the precise placement of the N-methylated histidine into a growing polypeptide chain with high fidelity and efficiency. nih.govacs.org This genetic code expansion strategy has been successfully demonstrated in Escherichia coli and mammalian cells. acs.org

Another approach involves the use of bioorthogonal adaptors to guide site-specificity, inspired by natural post-translational modification mechanisms. nih.gov These methods enable the targeted modification of proteins and expand the chemical diversity accessible within biological systems. nih.gov

Impact on Protein Structure-Function Relationships

The introduction of a methyl group on the imidazole ring of histidine significantly alters its physicochemical properties, which in turn can have a profound impact on the structure and function of a protein. researchgate.netnih.gov

Key Physicochemical Alterations:

Tautomeric Fixation: N-methylation fixes the tautomeric state of the imidazole ring, preventing the proton shuttling that is characteristic of natural histidine. researchgate.netnih.gov This can enforce specific ligation states when the histidine is involved in metal coordination. nih.gov

Increased Hydrophobicity and Volume: The addition of a methyl group increases the side chain's molecular volume and hydrophobicity. researchgate.netnih.gov This can influence local protein folding and steric interactions within the protein interior. nih.gov

Modified Electronic and Bonding Properties: Alkylation of the imidazole nitrogen prevents the formation of the imidazolate form and eliminates the ability of local hydrogen bond donors to perturb the protonation state of the ligand. nih.gov This can alter the residue's role in catalysis and molecular assembly. researchgate.netnih.gov

Metal Chelation: The methylation of histidine can affect its ability to chelate divalent metal ions such as Cu²⁺ and Zn²⁺. researchgate.netnih.gov The specific nitrogen atom that is methylated (N-π vs. N-τ) dictates the coordination geometry and can significantly influence the catalytic activity of metalloenzymes. nih.gov

These alterations provide a mechanism to systematically probe the roles of specific histidine residues in protein function, from catalysis to protein-protein interactions.

Development of Engineered Proteins with Modified Functional Characteristics

The site-specific incorporation of N-methylated histidine has enabled the creation of engineered proteins with novel or enhanced properties. nih.gov By replacing a key histidine residue with its methylated analog, researchers can fine-tune protein function.

One notable example is the modification of fluorescent proteins. When the critical His66 residue in Blue Fluorescent Protein (BFP) was replaced with 3-methyl-histidine, the resulting mutant proteins exhibited distinct and altered spectral properties. nih.govacs.org This demonstrates the utility of this unnatural amino acid in modulating the electronic environment within a protein's chromophore. acs.org

In the field of enzyme design, N-methylated histidines have been used to create de novo metalloenzymes with enhanced catalytic activity. nih.gov By using 1-methyl-histidine and 3-methyl-histidine to enforce specific δ- or ε-nitrogen ligation to a copper center in a designed peptide, researchers created novel Cu nitrite reductases. nih.gov The study found that ε-nitrogen ligation resulted in a catalyst with activity two orders of magnitude higher than the δ-nitrogen ligated version, showcasing how precise control over metal coordination geometry can dramatically impact enzyme function. nih.gov

Table 1: Examples of Engineered Proteins Utilizing N-Methylated Histidine

| Protein | Modification | Resulting Functional Change | Reference |

|---|---|---|---|

| Blue Fluorescent Protein (BFP) | Replacement of His66 with 3-methyl-histidine | Altered spectral properties | nih.govacs.org |

| De Novo Cu Nitrite Reductase | Incorporation of 1-methyl-histidine or 3-methyl-histidine to enforce copper ligation | Catalytic activity enhanced by two orders of magnitude with ε-nitrogen ligation | nih.gov |

| Tannase | Replacement of H451 with 3-methyl-histidine | Unexpected decrease in catalytic activity, prompting further analysis | canada.ca |

Structure-Activity Relationship (SAR) Studies of N-Methylated Histidine-Containing Molecules

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule, such as a peptide, influences its biological activity. americanpeptidesociety.org The incorporation of N-methylated histidine is a key strategy in SAR studies to probe the importance of specific nitrogen atoms in the imidazole ring for molecular interactions and to rationally design molecules with desired properties. mdpi.comresearchgate.net

Correlating N-Methylation with Ligand Binding and Molecular Interactions

The methylation of a histidine residue provides a direct way to dissect the roles of the N-π (pros) and N-τ (tele) nitrogen atoms in ligand binding and other molecular interactions. nih.gov By blocking one of the nitrogen atoms with a methyl group, its contribution to activities like hydrogen bonding, metal coordination, and proton transfer can be evaluated.

Studies have shown that the antioxidant capacity and metal-chelating ability of peptides are closely linked to their amino acid composition and sequence. mdpi.com The imidazole ring of histidine is particularly important for chelating ions like Fe²⁺, and its position within the peptide (e.g., at the C-terminus) can significantly influence this activity. mdpi.com N-methylation would directly modulate this chelating capacity by altering the availability and nucleophilicity of the ring nitrogens.

In the context of metalloproteins, N-methylation has a profound effect on ligand binding. For example, in designed copper proteins, enforcing ligation through the ε-nitrogen (by methylating the δ-nitrogen) resulted in a much more efficient catalyst for nitrite reduction. nih.gov This demonstrates a clear correlation between the specific N-methylation pattern and the functional properties related to metal ion binding and catalysis. nih.gov Furthermore, the methylation of histidine-rich "HxH" motifs has been shown to be substantially inhibited by the presence of zinc ions, indicating a direct interplay between methylation and metal ion coordination that affects enzymatic activity. nih.gov

Rational Design Based on SAR Insights for Chemical Biology Probes

Insights gained from SAR studies are instrumental in the rational design of chemical biology probes. These probes are valuable tools for studying biological processes, identifying protein targets, and developing new therapeutics. nih.gov The unique properties of N-methylated histidine make it an attractive component for designing probes with high specificity and tailored functions.

The rational design of chemical probes often involves incorporating specific reactive groups into a molecule that can form a covalent bond with a target residue on a protein. rsc.org Structure-based design has been used to create probes that specifically target a histidine residue in a protein binding site. rsc.org For example, sulfonyl fluoride (B91410) and triazole reactive groups have been incorporated into molecules to yield potent covalent inhibitors that engage a specific histidine residue in the cereblon E3 ubiquitin ligase complex. rsc.org

By understanding how N-methylation affects binding affinity and steric/electronic properties, researchers can design peptide-based probes that target specific histidine-containing motifs or active sites. mdpi.com The knowledge that methylation can fix tautomeric states or alter metal chelation allows for the design of probes that can selectively interact with or report on specific microenvironments within a cell. researchgate.netnih.gov This approach moves beyond simply identifying binding partners and allows for the creation of sophisticated tools to modulate and study protein function in complex biological systems. rsc.org

Future Perspectives and Advanced Methodologies in Boc His Tau Me Oh Research

Innovations in Synthetic Scalability and Efficiency

The widespread use of Boc-His(tau-Me)-OH in research and development hinges on its efficient and scalable synthesis. Current challenges lie in both the regioselective synthesis of the N(τ)-methylhistidine core and its subsequent incorporation into peptide chains.

The primary hurdle in synthesizing the monomer is achieving selective methylation at the tau-nitrogen of the histidine imidazole (B134444) ring, as reactions can often yield a mixture of tau (tele) and pi (pros) isomers. nih.gov Overcoming this requires multi-step, directed synthesis pathways which can be complex and costly to scale. nih.govgoogle.com Once the methylated amino acid is obtained, it is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc₂O) in a well-established and scalable process. organic-chemistry.orgwikipedia.org

For its use in peptide synthesis, Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology. mtoz-biolabs.comnih.gov Innovations in this area are crucial for improving the efficiency of incorporating sterically demanding residues like N-methylated amino acids.

Key Synthetic Innovations:

Advanced Coupling Reagents: The coupling of N-methylated amino acids is notoriously difficult due to steric hindrance. nih.govrsc.org The development and application of highly efficient coupling reagents, such as phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU), especially in combination with additives like 1-hydroxy-7-azabenzotriazole (HOAt), are critical for achieving high yields. nih.govresearchgate.net

Continuous Flow Synthesis: Moving from batch to continuous-flow systems for peptide synthesis offers advantages in scalability, process control, and safety, representing a promising future direction for industrial-scale production. mdpi.com

| Synthetic Step | Challenge | Innovation/Methodology |

| Monomer Synthesis | Regioselective N(τ)-methylation | Development of multi-step directed synthesis pathways to avoid isomeric mixtures. nih.govgoogle.com |

| Amine Protection | Scalability and Purity | Optimized use of Boc₂O under aqueous or anhydrous conditions for efficient Boc protection. organic-chemistry.orgresearchgate.net |

| Peptide Coupling (SPPS) | Low coupling efficiency due to steric hindrance. nih.govresearchgate.net | Use of high-efficiency coupling reagents (e.g., PyAOP, PyBOP/HOAt) and microwave-assisted techniques. mtoz-biolabs.comnih.gov |

| Cleavage from Resin | Potential for side reactions (e.g., fragmentation). nih.gov | Optimization of cleavage cocktails and reaction times to minimize degradation of N-methyl-rich peptides. researchgate.net |

Computational Modeling for Predicting Conformational and Reactive Properties

Computational chemistry provides invaluable insights into how tau-methylation impacts the behavior of histidine-containing peptides, guiding rational design before undertaking complex synthesis. These models can predict conformational preferences, electronic properties, and potential interactions with biological targets.

N-methylation fundamentally alters the electronic and steric nature of the histidine side chain. It prevents the imidazole ring from acting as a hydrogen bond donor and fixes its tautomeric state, which can alter its metal-binding properties and catalytic activity. nih.gov Theoretical simulations are increasingly used to explore these effects. For example, studies on N-methylated histidine in complex with hemin have shown that methylation at the different nitrogen positions distinctly alters the structure and catalytic activity of the resulting enzyme mimic. nih.govdoaj.org

Applications of Computational Modeling:

Conformational Analysis: Predicting the preferred backbone and side-chain conformations (φ/ψ angles) of peptides containing N(τ)-methylhistidine to understand how this modification influences secondary structure (e.g., helices, sheets).

Predicting Metal Ion Affinities: Modeling the coordination of N(τ)-methylhistidine with metal ions, which is crucial for designing novel metalloenzymes or peptides that target metal-dependent biological processes. Methylation can impact binding affinity and geometry. nih.gov

Enzyme-Substrate Interactions: Quantum mechanical/molecular mechanical (QM/MM) simulations can elucidate the binding geometries and energy barriers for enzymatic reactions, such as those catalyzed by histidine methyltransferases (e.g., SETD3), providing a deeper understanding of substrate specificity. elifesciences.org

| Computational Method | Predicted Property | Significance in Research |

| Molecular Dynamics (MD) | Peptide conformational landscape, solvent accessibility. | Assesses how methylation impacts peptide folding and interaction surfaces. |

| Quantum Mechanics (QM) | Electronic structure, proton affinity, tautomeric stability. | Explains changes in reactivity and hydrogen bonding potential of the imidazole ring. |

| QM/MM Simulations | Enzyme-substrate binding modes, reaction energy barriers. | Elucidates mechanisms of enzymes that process methylated histidine, like SETD3. elifesciences.org |

| Docking Studies | Binding affinity and orientation of peptides to target receptors. | Guides the design of peptide therapeutics with enhanced binding properties. |

Expanding the Scope of N-Methylated Histidine in Diverse Chemical Scaffolds

The unique properties conferred by N(τ)-methylation are being exploited by incorporating this compound into a wide array of chemical structures beyond simple linear peptides. This allows for the fine-tuning of function in various contexts, from catalysis to therapeutics.

One significant area is the development of synthetic peptides that mimic or study post-translationally modified proteins. N(τ)-methylhistidine is a naturally occurring modification in key proteins such as actin and histones. portlandpress.comnih.gov By synthesizing peptide fragments of these proteins containing N(τ)-methylhistidine, researchers can investigate the specific functional role of this modification in processes like muscle contraction and epigenetic regulation. tsukuba.ac.jp

Furthermore, the incorporation of N(τ)-methylhistidine has been shown to enhance the biological activity of certain peptide hormones. For instance, replacing histidine with N(τ)-methylhistidine in tripeptide derivatives has been reported to dramatically increase their thyrotropin-releasing hormone (TRH) activity. google.com This highlights the potential of using this building block in medicinal chemistry to create more potent and stable peptide-based drugs.

Another novel application is in the construction of supramolecular structures and enzyme mimics. The fixed tautomer and altered coordination properties of N(τ)-methylhistidine can be used to control the assembly of peptide-based materials and to tune the catalytic activity of artificial metalloenzymes. nih.govdoaj.org

Interdisciplinary Research Avenues with N-Methylated Histidine Derivatives

The study of N(τ)-methylhistidine and its derivatives is inherently interdisciplinary, bridging organic chemistry, biochemistry, proteomics, epigenetics, and pharmacology. Future progress will be driven by collaborations across these fields.

Chemical Biology and Proteomics: A major frontier is the system-wide identification and functional characterization of histidine methylation in the human proteome. Recent large-scale proteomic studies have begun to map histidine methylation sites across numerous proteins, revealing it to be a more widespread modification than previously thought. nih.gov Synthetic peptides containing N(τ)-methylhistidine are essential tools for validating these findings and for developing antibodies and probes to study the enzymes—the "writers" (methyltransferases) and "erasers" (demethylases)—that regulate this modification. nih.gov

Epigenetics: The recent discovery of N(τ)-methylhistidine on core histones (H2A and H3) has opened an entirely new avenue of epigenetic research. nih.govtsukuba.ac.jp This modification may represent a new component of the "histone code," influencing chromatin structure and gene expression. Interdisciplinary research is needed to understand how this mark is placed and what cellular machinery recognizes it to enact downstream biological effects.

Enzymology: The enzymes responsible for protein histidine methylation, such as SETD3 (an N(τ)-specific methyltransferase) and METTL9 (an N(π)-specific methyltransferase), are subjects of intense study. nih.govelifesciences.org Understanding their structure and catalytic mechanism is crucial. Peptides synthesized with this compound can serve as product inhibitors or components of substrate analogs to probe enzyme kinetics and facilitate the design of specific inhibitors, which could have therapeutic potential. elifesciences.org

Medicinal Chemistry and Drug Discovery: The stability and enhanced activity of peptides containing N-methylated histidine make them attractive candidates for drug development. google.com Research avenues include the design of metabolically stable peptide agonists or antagonists for G-protein coupled receptors (GPCRs) and other therapeutic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.